molecular formula C23H20ClN3O2S2 B2818864 N-(2-chloro-4-methylphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 894241-35-1

N-(2-chloro-4-methylphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2818864
CAS RN: 894241-35-1
M. Wt: 470
InChI Key: JWGYPVZHPZBJPC-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H20ClN3O2S2 and its molecular weight is 470. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-4-methylphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-4-methylphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antitumor Activity : A study focused on the synthesis of new thieno[3,2-d]pyrimidine derivatives, demonstrating significant anticancer activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). The derivatives showed comparable activity to doxorubicin, a well-known anticancer drug (Hafez & El-Gazzar, 2017).

  • Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibition : Another study reported on derivatives acting as potent dual inhibitors of thymidylate synthase and dihydrofolate reductase, key enzymes in the nucleotide synthesis pathway, indicating their potential in cancer therapy and as antibacterial agents (Gangjee et al., 2008).

  • Crystal Structure Analysis : Crystallographic studies have been performed to understand the molecular and structural characteristics of similar compounds. These studies provide insights into the conformational details and intermolecular interactions, crucial for designing compounds with enhanced biological activities (Subasri et al., 2016).

  • Antimicrobial Activities : The synthesis and evaluation of novel heterocyclic compounds containing the sulfamido moiety demonstrated significant antibacterial and antifungal activities. These findings suggest the potential of such derivatives in developing new antimicrobial agents (Nunna et al., 2014).

  • Selenium-Containing Sulfa Drugs : Research into selenium-containing sulfa drugs showed promising antibacterial activities. The incorporation of selenium into the molecular structure of related compounds may enhance their bactericidal effects against various bacterial strains, offering a pathway to novel antimicrobial therapies (Abdel‐Hafez, 2010).

properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[3-[(4-methylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O2S2/c1-14-3-6-16(7-4-14)12-27-22(29)21-19(9-10-30-21)26-23(27)31-13-20(28)25-18-8-5-15(2)11-17(18)24/h3-11H,12-13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGYPVZHPZBJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4-methylphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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